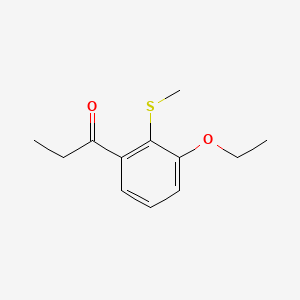

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one

描述

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups at the 3- and 2-positions, respectively. The ethoxy group is a moderate electron-donating substituent via resonance, while the methylthio group exhibits weak electron-donating and polarizable characteristics due to sulfur’s lone pairs. These substituents influence the compound’s electronic profile, solubility, and reactivity, making it distinct from simpler aryl ketones. Its structural complexity positions it as a candidate for applications in organic synthesis, particularly in coupling and functionalization reactions .

属性

分子式 |

C12H16O2S |

|---|---|

分子量 |

224.32 g/mol |

IUPAC 名称 |

1-(3-ethoxy-2-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-10(13)9-7-6-8-11(14-5-2)12(9)15-3/h6-8H,4-5H2,1-3H3 |

InChI 键 |

SFUZDXFHIIQCGE-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C(=CC=C1)OCC)SC |

产品来源 |

United States |

准备方法

The synthesis of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenyl and methylthio compounds.

Reaction Conditions: The reaction typically involves the use of reagents like alkyl halides and bases under controlled temperature and pressure conditions.

Industrial Production: Industrial production methods may involve large-scale reactions in reactors with optimized conditions to ensure high yield and purity of the final product.

化学反应分析

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methylthio groups are replaced by other nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reactions often conducted under reflux or at room temperature.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

作用机制

The mechanism of action of 1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

相似化合物的比较

Halogen-Substituted Analogues

Compounds such as 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one () feature electron-withdrawing halogen substituents. These groups reduce electron density at the ketone carbonyl, enhancing electrophilicity and reactivity in nucleophilic additions. For example, halogenated derivatives achieved coupling yields of 60–73% in palladium-catalyzed reactions, attributed to their ability to stabilize transition states through inductive effects .

Thioether and Alkoxy Substituents

- However, the 2-position methylthio in the target compound may introduce steric hindrance, altering reaction pathways.

- 1-(4-Methoxyphenyl)propan-1-one (S1a) (): The methoxy group strongly donates electrons via resonance, increasing electron density at the carbonyl. This contrasts with the ethoxy group in the target compound, which has similar electronic effects but greater steric bulk, possibly affecting solubility and reaction kinetics .

Heteroaromatic Analogues

Thiophene-containing derivatives like 1-(5-methylthiophen-2-yl)propan-1-one () exhibit conjugated π-systems that enhance stability and alter redox properties. These compounds showed moderate coupling yields (50–58%), likely due to thiophene’s electron-rich nature competing with the ketone’s reactivity . The target compound’s purely aromatic system may offer different regioselectivity in cross-coupling reactions.

Structural Modifications on the Propanone Chain

Branching and Steric Effects

- 2,2-Dimethyl-1-[4-(methylthio)phenyl]propan-1-one (3da) (): The dimethyl substitution at the β-position introduces significant steric hindrance, reducing yields (54%) in decarboxylative alkylation compared to linear-chain analogues. The target compound’s unbranched chain may favor higher reactivity in similar transformations .

- 1-(3-(Methylthio)phenyl)propan-2-one (): As a positional isomer (propan-2-one vs. propan-1-one), this compound’s ketone position alters electronic distribution and steric accessibility, impacting nucleophilic attack sites .

Extended Conjugation

- (E)-1-(4-(Methylthio)phenyl)-5-phenylpent-2-en-1-one (S3) (): The α,β-unsaturated ketone system enables conjugation, enhancing stability and enabling Michael addition reactions. The target compound lacks this conjugation, limiting its utility in such pathways .

Data Tables

Table 1: Comparative Reactivity of Propan-1-one Derivatives

Table 2: Physicochemical Properties

生物活性

1-(3-Ethoxy-2-(methylthio)phenyl)propan-1-one is a compound that has garnered interest due to its potential biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenyl ring substituted with an ethoxy group and a methylthio group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene, which share structural similarities, have shown effectiveness against various bacterial strains such as E. coli and S. aureus .

Table 1: Antimicrobial Activities of Related Compounds

| Compound Name | Target Bacteria | Activity |

|---|---|---|

| 1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one | E. coli, B. subtilis | Moderate |

| 2-Octylthiophene | P. aeruginosa | High |

| This compound | S. aureus, E. coli | Pending |

The antimicrobial efficacy is often assessed using methods like the disk diffusion method or agar dilution assays, which measure the zone of inhibition against specific pathogens.

Anti-inflammatory Activity

Compounds with similar structures have also been reported to possess anti-inflammatory properties. For example, certain thiophene derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro . The inhibition of cyclooxygenase enzymes (COX) is a common mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Properties

The potential anticancer activity of this compound has been suggested based on studies of structurally related compounds. For instance, thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Thiophene Derivatives in Cancer Research

A study explored the effects of a series of thiophene derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting that modifications in the thiophene ring could enhance anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or alterations in the alkyl chain length can lead to significant changes in potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Electron-Withdrawing Groups (EWGs) | Increases antibacterial activity |

| Replacement of Ethoxy with Methyl Group | Enhances anticancer properties |

| Alteration in Alkyl Chain Length | Modifies anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。